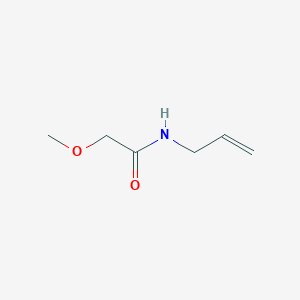

N-Allyl-2-methoxy-acetamide

Description

N-Allyl-2-methoxy-acetamide is a substituted acetamide derivative characterized by an allyl group attached to the nitrogen atom and a methoxy group at the α-position of the acetamide backbone. For example, N-substituted acetamides are often synthesized via condensation reactions between carboxylic acid derivatives (e.g., activated esters or acid chlorides) and amines under reflux conditions. Evidence from similar compounds indicates the use of solvents like DMF or dichloromethane, with catalysts such as ZnCl₂ or triethylamine .

The allyl and methoxy substituents likely influence the compound’s physicochemical properties, including solubility, reactivity, and biological activity. The allyl group may enhance lipophilicity, while the methoxy moiety could moderate hydrogen-bonding interactions, affecting crystallization behavior .

Properties

CAS No. |

486393-59-3 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-methoxy-N-prop-2-enylacetamide |

InChI |

InChI=1S/C6H11NO2/c1-3-4-7-6(8)5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |

InChI Key |

NEICLNQEQYIEGK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-methoxy-acetamide typically involves the reaction of allylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-methoxy-acetamide undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-Allyl-2-methoxy-acetamide exhibits significant antimicrobial activity. Its derivatives have been shown to possess antibacterial properties against a range of pathogens. For instance, compounds derived from eugenol have been highlighted for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have suggested that derivatives of this compound can inhibit the proliferation of cancer cells, making them candidates for further development as anticancer agents. Various mechanisms have been proposed for this activity, including the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. This property can be attributed to its ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives reported significant inhibition against several bacterial strains. The results indicated that modifications in the chemical structure could enhance antimicrobial potency, highlighting the importance of structure-activity relationships in drug development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer effects of this compound on prostate cancer cell lines. The study found that treatment with this compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC-3) | 15 |

| Breast Cancer (MCF-7) | 20 |

Mechanism of Action

The mechanism of action of N-Allyl-2-methoxy-acetamide involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and bioavailability, while the acetamide group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

N-Allyl-2-methoxy-acetamide can be compared to the following structurally related compounds (Table 1):

Key Observations :

- Allyl vs.

Physicochemical and Toxicological Properties

- Solubility : Methoxy and allyl groups may confer moderate solubility in polar aprotic solvents (e.g., DMF), contrasting with highly lipophilic chloro-substituted analogs like alachlor .

- Toxicity: Limited data exist for this compound. However, structurally related compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) highlight the need for caution due to insufficient toxicological studies . Alachlor, in contrast, is classified as a herbicide with documented environmental toxicity .

Biological Activity

N-Allyl-2-methoxy-acetamide (CAS Number: 486393-59-3) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group, a methoxy group, and an acetamide moiety. This combination of functional groups contributes to its reactivity and biological properties. The presence of the allyl group allows for various chemical transformations, while the methoxy group enhances solubility and bioavailability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The allylic moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with proteins and nucleic acids within cells. Additionally, the acetamide group can participate in hydrogen bonding, facilitating interactions with biological molecules.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For example, it has shown significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies on cancer cell lines, including gastric cancer cells, revealed that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the generation of reactive oxygen species (ROS) and modulation of key apoptotic pathways, such as increasing p53 expression while decreasing Bcl-2 levels .

Table 1: Summary of Anticancer Effects

| Cancer Cell Line | Mechanism of Action | IC50 Value |

|---|---|---|

| MCF-7 (Breast) | Induces apoptosis via ROS generation | 66 μM |

| BGC823 (Gastric) | G2/M cell cycle arrest; apoptosis | Not specified |

| SW480 (Colorectal) | Cytotoxic activity | 0.131–0.183 mM |

Study on Gastric Cancer Cells

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of gastric cancer cell lines. The compound was found to induce apoptosis through ROS-mediated pathways and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, this compound was evaluated for its antioxidant properties. The compound exhibited significant cholinesterase inhibition in vitro, suggesting potential benefits for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.